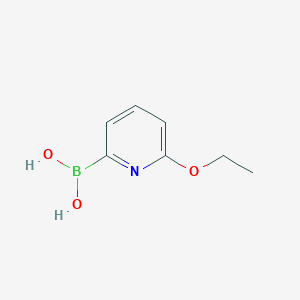
Acide (6-éthoxypyridin-2-yl)boronique
Vue d'ensemble
Description
(6-Ethoxypyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO3. It is a derivative of pyridine, where the boronic acid group is attached to the second position of the pyridine ring, and an ethoxy group is attached to the sixth position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Applications De Recherche Scientifique
(6-Ethoxypyridin-2-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of (6-Ethoxypyridin-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (6-Ethoxypyridin-2-yl)boronic acid acts as a nucleophilic organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (6-Ethoxypyridin-2-yl)boronic acid is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of (6-Ethoxypyridin-2-yl)boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of various organic compounds .
Analyse Biochimique
Biochemical Properties
(6-Ethoxypyridin-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the recognition and binding of biomolecules containing diol groups. This compound interacts with enzymes, proteins, and other biomolecules through the formation of boronate esters. For example, it can bind to saccharides, nucleic acids, and glycoproteins, forming stable complexes that are useful in sensing and detection applications . The nature of these interactions is primarily based on the reversible covalent bonding between the boronic acid group and the diol-containing biomolecules.
Cellular Effects
(6-Ethoxypyridin-2-yl)boronic acid influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to interfere with signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of (6-Ethoxypyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . It can also interact with nucleic acids, affecting gene expression and protein synthesis. The binding interactions with biomolecules are primarily driven by the boronic acid group’s affinity for diol-containing structures, leading to the formation of stable boronate esters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Ethoxypyridin-2-yl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and low temperatures, such as storage in a freezer at -20°C . Over time, it may degrade, leading to reduced efficacy in biochemical assays. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can result in altered cellular responses and metabolic activities.
Dosage Effects in Animal Models
The effects of (6-Ethoxypyridin-2-yl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used effectively in biochemical assays. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing significant toxicity.
Metabolic Pathways
(6-Ethoxypyridin-2-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it may influence the metabolism of carbohydrates and nucleic acids by binding to key enzymes involved in these pathways, thereby altering their activity and the overall metabolic balance.
Transport and Distribution
Within cells and tissues, (6-Ethoxypyridin-2-yl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is influenced by its affinity for diol-containing biomolecules, which can direct its transport to specific cellular compartments or tissues where these biomolecules are abundant.
Subcellular Localization
The subcellular localization of (6-Ethoxypyridin-2-yl)boronic acid is determined by its interactions with targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the nucleus, cytoplasm, or cell membrane, depending on the presence of specific targeting sequences or modifications . This localization can affect its activity and function, as it interacts with different biomolecules within these subcellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxypyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at the ortho position relative to a directing group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the desired boronic acid.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds in pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of (6-Ethoxypyridin-2-yl)boronic acid typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Ethoxypyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively, using a copper catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura cross-coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another derivative with a methoxy group, used in organic synthesis.
(2-Pyridyl)boronic Acid: A closely related compound with the boronic acid group at the second position of the pyridine ring.
Uniqueness: (6-Ethoxypyridin-2-yl)boronic acid is unique due to the presence of both an ethoxy group and a boronic acid group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This dual functionality allows for more versatile applications in synthesis and research .
Propriétés
IUPAC Name |
(6-ethoxypyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-5-3-4-6(9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYDQFHHCDAUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671270 | |
| Record name | (6-Ethoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913373-41-8 | |
| Record name | (6-Ethoxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


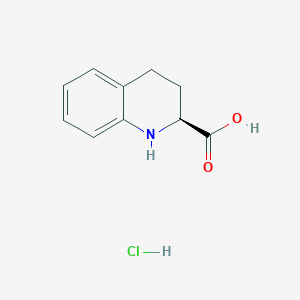
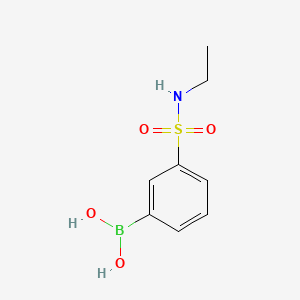
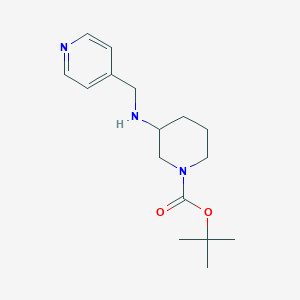
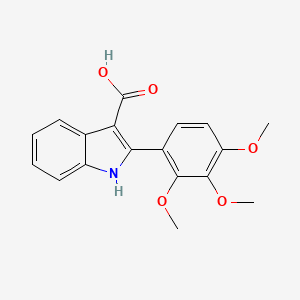
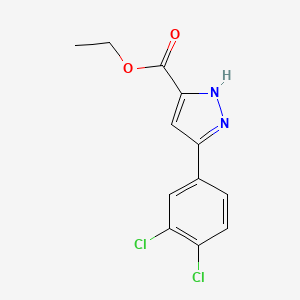
![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)
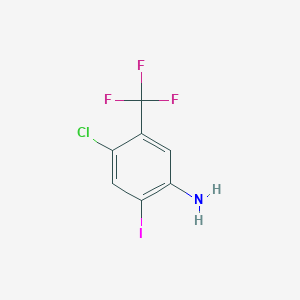
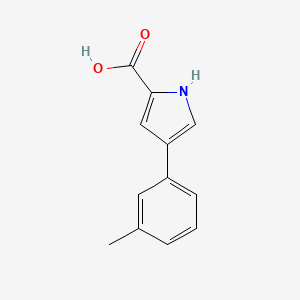
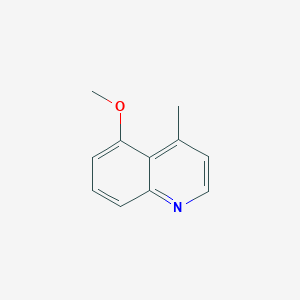
![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)
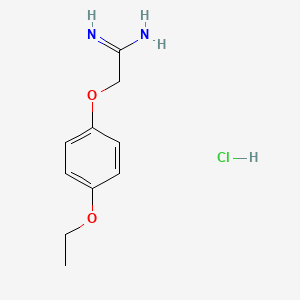
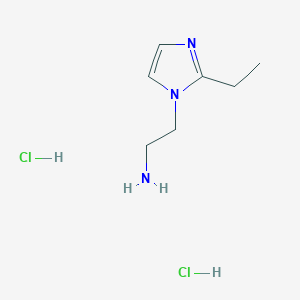
![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)
